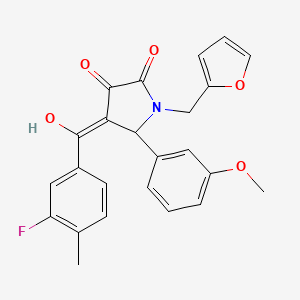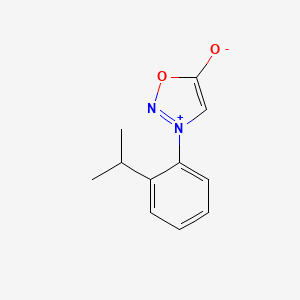![molecular formula C24H19ClN6O3S B12029133 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12029133.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophényl)méthylidène]acétohydrazide est un composé organique complexe qui appartient à la classe des dérivés du triazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophényl)méthylidène]acétohydrazide implique généralement plusieurs étapes :
Formation du cycle triazole : Ceci peut être obtenu par cyclisation de dérivés de l’hydrazine appropriés avec des isothiocyanates de phényle substitués dans des conditions de reflux.
Introduction du groupe sulfanyl : L’intermédiaire triazole peut être mis en réaction avec des composés contenant du thiol pour introduire le groupe sulfanyl.
Réaction de condensation : L’étape finale implique la condensation de l’intermédiaire triazole-sulfanyl avec le 2-nitrobenzaldéhyde en présence d’un catalyseur acide pour former l’acétohydrazide souhaitée.
Méthodes de production industrielle
La production industrielle de ces composés implique souvent l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à haute pression, de systèmes à flux continu et de techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le transformant en amine.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Hydrogénation catalytique à l’aide de palladium sur carbone (Pd/C) ou réduction chimique à l’aide de chlorure d’étain(II) (SnCl2).
Substitution : Agents halogénants comme le N-bromosuccinimide (NBS) pour la substitution électrophile et nucléophiles forts comme le méthylate de sodium pour la substitution nucléophile.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut être utilisé comme ligand en chimie de coordination pour former des complexes métalliques présentant des propriétés catalytiques.
Science des matériaux :
Biologie
Activité antimicrobienne : Les dérivés du triazole sont connus pour leurs propriétés antimicrobiennes et ce composé peut être étudié pour son efficacité contre divers agents pathogènes.
Inhibition enzymatique : Utilisation potentielle comme inhibiteur d’enzymes spécifiques impliquées dans les voies des maladies.
Médecine
Développement de médicaments : Le composé peut être une molécule d’amorce pour le développement de nouveaux médicaments ciblant des maladies spécifiques.
Recherche sur le cancer :
Industrie
Agriculture : Utilisation comme fongicide ou pesticide en raison de son activité biologique potentielle.
Science des polymères : Incorporation dans les polymères pour améliorer leurs propriétés.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for its effectiveness against various pathogens.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: The compound can be a lead molecule for the development of new pharmaceuticals targeting specific diseases.
Cancer Research:
Industry
Agriculture: Use as a fungicide or pesticide due to its potential biological activity.
Polymer Science: Incorporation into polymers to enhance their properties.
Mécanisme D'action
Le mécanisme d’action de 2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophényl)méthylidène]acétohydrazide implique probablement des interactions avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. Le cycle triazole peut interagir avec des ions métalliques ou des sites actifs dans les enzymes, tandis que les cycles aromatiques et le groupe nitro peuvent participer à des interactions π-π et à des liaisons hydrogène.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1,2,4-triazole : Composés présentant des cycles triazole similaires mais des substituants différents.
Hydra-ides sulfonylés : Composés présentant des groupes sulfanyl et hydrazide similaires mais des cycles aromatiques différents.
Unicité
La combinaison unique du cycle triazole, du groupe sulfanyl et du cycle aromatique substitué par un nitro dans 2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophényl)méthylidène]acétohydrazide peut conférer des propriétés biologiques et chimiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C24H19ClN6O3S |
|---|---|
Poids moléculaire |
507.0 g/mol |
Nom IUPAC |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H19ClN6O3S/c1-16-6-12-20(13-7-16)30-23(17-8-10-19(25)11-9-17)28-29-24(30)35-15-22(32)27-26-14-18-4-2-3-5-21(18)31(33)34/h2-14H,15H2,1H3,(H,27,32)/b26-14+ |
Clé InChI |
HZBFWTITLPFJBD-VULFUBBASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029055.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12029088.png)
![(5Z)-3-(2-chlorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029089.png)
![N-(1,3-benzothiazol-2-yl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12029096.png)



![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029127.png)
![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029128.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12029132.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12029140.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029143.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B12029152.png)
